molecular formula C14H20N4O4S B2526614 Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate CAS No. 383903-30-8

Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate

Katalognummer: B2526614
CAS-Nummer: 383903-30-8
Molekulargewicht: 340.4
InChI-Schlüssel: PIJGZCZBSJBTFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate is a purine-derived compound characterized by a 3-methyl-2,6-dioxopurine core substituted at the 7-position with a pentyl chain and at the 8-position with a methyl sulfanylacetate group. The pentyl substituent introduces hydrophobicity, which may influence binding affinity and pharmacokinetic properties, while the sulfanylacetate moiety could contribute to hydrogen bonding or metal coordination in enzymatic interactions .

Eigenschaften

IUPAC Name

methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4S/c1-4-5-6-7-18-10-11(17(2)13(21)16-12(10)20)15-14(18)23-8-9(19)22-3/h4-8H2,1-3H3,(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJGZCZBSJBTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1SCC(=O)OC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate typically involves multiple steps, starting with the preparation of the purine core The initial step often includes the condensation of appropriate precursors to form the purine ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce corresponding amines.

Wissenschaftliche Forschungsanwendungen

  • Antiviral Activity : Preliminary studies suggest that methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate exhibits antiviral properties. It may inhibit viral replication through interference with nucleic acid synthesis. Research conducted on similar purine derivatives has shown promising results in treating viral infections such as HIV and hepatitis .
  • Anticancer Potential : The compound's structure allows it to interact with cellular pathways involved in cancer proliferation. Case studies indicate that derivatives of purine compounds can induce apoptosis in cancer cells and inhibit tumor growth . Further research is needed to confirm these effects specifically for methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate.
  • Enzyme Inhibition : Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate may act as an inhibitor of specific enzymes involved in metabolic pathways. This could be particularly useful in drug design for diseases where enzyme regulation is crucial .

Biochemical Applications

  • Biomarker Development : Due to its unique chemical structure, this compound could serve as a biomarker for certain diseases. Research into the metabolic pathways involving purines can help identify its potential as a diagnostic tool .
  • Drug Delivery Systems : The sulfanyl group in the compound may enhance solubility and bioavailability when used in drug formulations. Studies have explored the use of similar compounds in nanocarriers for targeted drug delivery .

Case Study 1: Antiviral Properties

A study conducted on purine derivatives demonstrated that specific modifications could enhance antiviral activity against HIV. The research indicated that compounds similar to methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate showed significant inhibition of viral replication in vitro.

Case Study 2: Anticancer Effects

In vitro studies on purine analogs revealed that they could induce cell cycle arrest and apoptosis in various cancer cell lines. Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate's potential mechanisms were analyzed through flow cytometry and Western blotting techniques.

Wirkmechanismus

The mechanism by which Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors involved in purine metabolism, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate and Analogs

Compound Name 7-Position Substituent 8-Position Functional Group Key Features
Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate (Target) Pentyl Methyl ester Hydrophobic pentyl chain; ester group for metabolic lability
Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate Benzyl Methyl ester Aromatic benzyl group enhances π-π interactions; similar ester moiety
2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanyl-N-phenylacetamide 2-Methylprop-2-enyl N-phenylacetamide Bulky isoprenyl group; amide group for hydrogen bonding

Key Insights :

  • Pentyl vs. Benzyl : The pentyl chain in the target compound may confer greater membrane permeability compared to the benzyl group, which could enhance binding to hydrophobic pockets (e.g., in DPP-4) but reduce solubility .
  • Ester vs.

Molecular Interactions with DPP-4 Protein

Studies on structurally related purine-dione derivatives (e.g., sitagliptin analogs) highlight critical residues for DPP-4 binding, such as Arg125, Tyr547, Glu205/206, and Trp629 .

Table 2: Comparative Binding Interactions of Purine-Dione Derivatives

Compound Name Binding Energy (kJ/mol) Key Residues Interacted Interaction Type
Sitagliptin (Control) -330.8 Arg125, Tyr547, Glu206 Hydrogen bonds, hydrophobic
2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo…}methyl)benzonitrile -201.4 to -330.8 Tyr547, Trp629 Hydrophobic, π-π stacking
Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate (Analog) Not reported Likely Tyr547, Glu205/206* Predicted hydrophobic/π-π
Target Compound (Theoretical) N/A Arg125, Tyr547 (predicted) Hydrophobic (pentyl), hydrogen

Analysis :

  • The benzyl-substituted analog () may engage in π-π interactions with Tyr547 , similar to sitagliptin .
  • The pentyl chain in the target compound could interact with hydrophobic residues (e.g., Trp629 ) but lacks the aromaticity required for strong π-π binding .
  • The sulfanylacetate group’s ester oxygen may form hydrogen bonds with Arg125 or Glu206 , analogous to sitagliptin’s carboxylate interactions .

Biologische Aktivität

Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and anti-inflammatory properties. This article synthesizes available research findings on its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C₁₄H₁₈N₄O₄S
Molecular Weight: 318.38 g/mol
IUPAC Name: Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate

The compound features a purine derivative structure with a sulfanylacetate group, which is hypothesized to contribute to its biological effects.

Research indicates that methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate may exert its effects through modulation of neurotransmitter systems and inflammatory pathways. The purine base structure suggests potential interactions with adenosine receptors, which play crucial roles in various physiological processes including neuroprotection and inflammation.

Neuropharmacological Effects

  • Cognitive Enhancement : Studies have suggested that compounds with similar purine structures can enhance cognitive functions by modulating adenosine receptors. Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate may exhibit similar properties, potentially aiding in the treatment of cognitive disorders.
  • Anti-Schizophrenic Potential : A patent discusses the use of related compounds for treating schizophrenia, indicating that methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate could be evaluated for similar therapeutic applications .

Anti-inflammatory Properties

The compound has been noted for its anti-inflammatory effects, which are critical in managing various conditions such as arthritis and neuroinflammatory diseases. The presence of the sulfanyl group is believed to enhance its anti-inflammatory activity by inhibiting pro-inflammatory cytokines.

Case Studies and Experimental Findings

StudyFindings
Study on Purine Derivatives Demonstrated that purine derivatives exhibit significant anti-inflammatory activity in vitro by reducing TNF-alpha and IL-6 levels .
Neuropharmacological Assessment Found that related compounds improved memory retention in rodent models, suggesting potential cognitive benefits .
Clinical Trials (Hypothetical) Future clinical trials should focus on the compound's efficacy in treating schizophrenia and cognitive decline .

Toxicity and Safety Profile

Preliminary assessments suggest that methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate has a favorable safety profile; however, comprehensive toxicity studies are essential to establish safe dosage ranges for therapeutic use. Existing literature indicates that similar compounds possess low toxicity levels when administered at appropriate dosages .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.